molecular formula C11H8FNO2 B1340263 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde CAS No. 869496-66-2

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde

Cat. No.: B1340263
CAS No.: 869496-66-2
M. Wt: 205.18 g/mol
InChI Key: GKFSKVZRERHBQP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a fluorophenyl group at the 3-position, a methyl group at the 5-position, and a carboxaldehyde group at the 4-position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a corresponding oxime using an oxidizing agent such as chloramine-T.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative of fluorobenzene with a halogenated isoxazole intermediate in the presence of a palladium catalyst and a base.

    Formylation: The carboxaldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the isoxazole with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and cross-coupling steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

    Reduction: 3-(4-Fluorophenyl)-5-methylisoxazole-4-methanol.

    Substitution: Various substituted derivatives depending on the specific electrophile used.

Scientific Research Applications

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be employed as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the isoxazole ring can participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde: Similar structure but with a bromine atom instead of a fluorine atom.

    3-(4-Methylphenyl)-5-methylisoxazole-4-carboxaldehyde: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other substituents. This can enhance its potential as a pharmaceutical agent by improving its bioavailability and reducing its susceptibility to metabolic degradation.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFSKVZRERHBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587417
Record name 3-(4-Fluorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869496-66-2
Record name 3-(4-Fluorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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